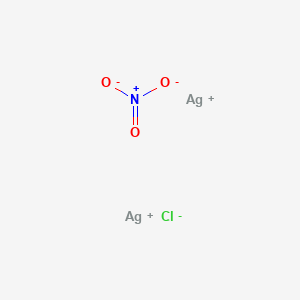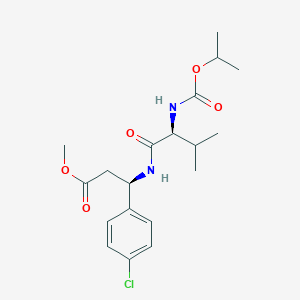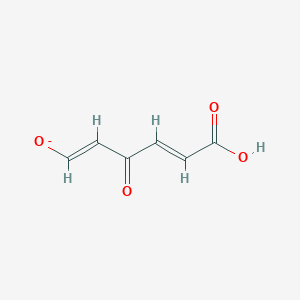
(2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate is a 6-oxo monocarboxylic acid anion that is the conjugate base of (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoic acid.
Scientific Research Applications
Biodegradation Pathways in Microorganisms : Pseudomonas putida and other microorganisms metabolize biphenyl compounds, producing 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, indicating its role in environmental biodegradation processes (Catelani et al., 1973).
Synthesis and Chemical Reactions : Studies demonstrate the synthesis of various derivatives of 6-oxohexa-2,3-dienoates and their reactions, highlighting the compound's importance in creating functionalized esters and cyclopentanones, which are useful in organic synthesis (Gray et al., 2008).
Enzymatic Activity and Specificity : Research on enzymes like BphD hydrolase and TodF from different bacterial strains reveals their specificity towards various 2-hydroxy-6-oxohexa-2,4-dienoates, contributing to understanding the microbial catabolism of aromatic compounds (Seah et al., 1998).
Synthesis of Natural Products and Pharmaceuticals : The compound's derivatives are used as intermediates in the synthesis of natural products like elaiolide, illustrating its significance in medicinal chemistry (Morita & Kuwahara, 2007).
Metabolic Studies in Microorganisms : The compound plays a role in the metabolic pathways of various compounds in microorganisms, such as benzoate and methylbenzoates, showing its ecological and biochemical relevance (Murray et al., 1972).
properties
Product Name |
(2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate |
|---|---|
Molecular Formula |
C6H5O4- |
Molecular Weight |
141.1 g/mol |
IUPAC Name |
(1E,4E)-6-hydroxy-3,6-dioxohexa-1,4-dien-1-olate |
InChI |
InChI=1S/C6H6O4/c7-4-3-5(8)1-2-6(9)10/h1-4,7H,(H,9,10)/p-1/b2-1+,4-3+ |
InChI Key |
RJJITLLPAKUQGB-MVJNYCIBSA-M |
Isomeric SMILES |
C(=C/C(=O)O)\C(=O)/C=C/[O-] |
Canonical SMILES |
C(=CC(=O)O)C(=O)C=C[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





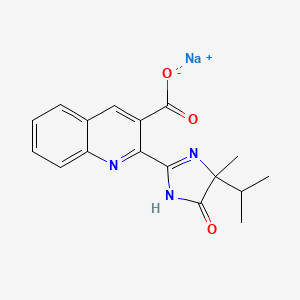

![3-(4-Chlorophenyl)-4-[[[(4-chlorophenyl)amino]carbonyl]hydroxyamino]-5,5-dimethyl-2-oxo-1-imidazolidineaceticacid2-[3-(5-nitro-2-furanyl)-2-propen-1-ylidene]hydrazide](/img/structure/B1262794.png)
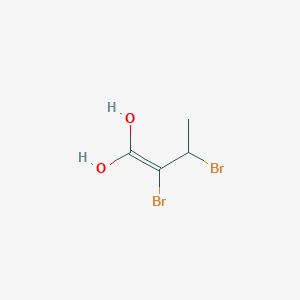
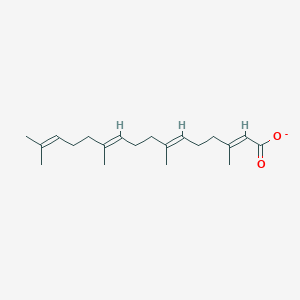
![(1R,9S,10S)-17-[(3-Hydroxycyclobutyl)methyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol](/img/structure/B1262800.png)
